(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure that includes a methoxy group, a chlorinated aromatic system, and an isoxazole moiety, which may contribute to its biological activity.
The compound is documented in various chemical databases and patent literature, including PubChem and Google Patents, where it is referenced under the CAS number 933799-50-9. Its synthesis and characterization have been detailed in scientific publications and patent filings.
This compound is classified as an organic compound, specifically a benzoate derivative. It falls under the category of pharmaceuticals and may be explored for its potential uses in treating various medical conditions, particularly those related to metabolic disorders.
The synthesis of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate involves multiple steps that typically include the formation of the isoxazole ring, chlorination of the aromatic system, and esterification processes.
The molecular formula for (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate is C29H24Cl3NO4. The structure consists of:
The compound has a molecular weight of approximately 542.8 g/mol. Its structural complexity suggests potential interactions with biological targets that could be exploited in therapeutic contexts.
The compound can undergo various chemical reactions typical for organic compounds:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate likely involves interaction with specific biological targets such as receptors or enzymes involved in metabolic pathways.
Data from pharmacological studies would provide further insights into its precise mechanism and efficacy.
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate typically exhibits:
The compound demonstrates stability under standard laboratory conditions but may be sensitive to light or moisture due to the presence of reactive groups.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) can provide additional insights into its physical characteristics.
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate has potential applications in:
Isoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity profiles and structural robustness. The five-membered heterocyclic ring system, containing oxygen and nitrogen atoms at adjacent positions, confers unique electronic properties and metabolic stability essential for drug development. Isoxazole-containing compounds frequently exhibit enhanced target binding affinity through multiple interaction modes, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The structural rigidity of the isoxazole ring enables precise spatial orientation of pharmacophoric elements, making it an ideal framework for designing enzyme inhibitors and receptor modulators [6].
The compound "(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate" (CAS 933799-50-9) exemplifies sophisticated isoxazole engineering with its tetra-substituted architecture featuring dichlorophenyl and isopropyl moieties. These substituents significantly enhance the molecule's hydrophobic character and membrane permeability, critical factors for bioactive molecules targeting intracellular receptors. The dichlorophenyl moiety specifically contributes to enhanced binding affinity through halogen bonding interactions with protein targets, while the isopropyl group provides steric bulk that may influence conformational dynamics within binding pockets [1] [6]. The extended styrylbenzoate system further diversifies interaction capabilities through conjugated π-systems capable of hydrophobic contacts and potential charge-transfer interactions.
This specific compound has emerged as a structurally optimized derivative of the potent farnesoid X receptor (FXR) agonist GW4064. Research focus on this molecule stems from its role as a key intermediate in developing fluorescent probes for studying nuclear receptor biology. X-ray crystallographic analysis of FXR bound to GW4064 revealed critical structural insights that guided the rational design of derivatives. Specifically, the terminal benzoate moiety of GW4064 participates in essential ionic interactions with Arg331 in FXR's ligand-binding domain (LBD), while maintaining an accessible vector for chemical modification [6].
Table 1: Key Identifiers and Properties of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
Property | Value |
---|---|
CAS Registry Number | 933799-50-9 |
IUPAC Name | (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
Molecular Formula | C₂₉H₂₄Cl₃NO₄ |
Molecular Weight | 556.86 g/mol |
SMILES | O=C(OC)C1=CC=CC(/C=C/C2=CC=C(OCC3=C(C(C)C)ON=C3C4=C(Cl)C=CC=C4Cl)C=C2Cl)=C1 |
Purity Specifications | ≥97-99% |
Storage Conditions | Sealed in dry, 2-8°C |
Biological Relevance | FXR-targeted probe intermediate |
The strategic replacement of GW4064's terminal carboxylate with a methyl ester in this compound serves dual purposes: (1) it preserves the core structural geometry essential for FXR binding, and (2) it provides a synthetic handle for further derivatization into fluorescent probes. Molecular modeling studies indicate that the benzoate methyl ester modification extends away from the critical Arg331 interaction site toward solvent-exposed regions, minimizing binding interference while enabling attachment of fluorophore-bearing linkers. This design rationale was validated through TR-FRET (time-resolved fluorescence resonance energy transfer) assays where derivatives demonstrated high-affinity FXR binding [6]. The compound's structural conservation of the dichlorophenyl isoxazole domain maintains the conformational rigidity necessary for optimal receptor engagement, while the styrylbenzoate extension creates spatial accessibility for probe development.
Current research objectives for this compound center on its application as a precursor for advanced chemical biology tools targeting nuclear receptor studies. The primary goal is to exploit its FXR-binding capability to develop high-affinity fluorescent probes (e.g., DY246) suitable for TR-FRET-based high-throughput screening (HTS) platforms. These probes enable real-time monitoring of FXR-coregulator interactions and facilitate the identification of novel FXR modulators. The TR-FRET assay developed using such probes has demonstrated exceptional robustness with Z' factors >0.75, making it suitable for screening compound libraries exceeding 5,000 bioactive molecules [6].
Table 2: Research Applications and Comparative Analysis with Precursor Compound
Research Aspect | (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate | GW4064 (Precursor) |
---|---|---|
Core Structure | Modified styrylbenzoate with methyl ester | Carboxylate-containing agonist |
FXR Binding Region | LBD with conserved isoxazole-dichlorophenyl domain | Same conserved domain |
Chemical Handle | Methyl ester for fluorophore conjugation | Carboxylate for direct interactions |
Probe Design Utility | High (TR-FRET probe precursor) | Limited due to critical carboxylate |
Assay Applications | HTS of FXR modulators via TR-FRET | Direct agonist studies |
Structural Advantage | Extended conjugation for linker attachment without binding disruption | Optimal binding but no modification site |
Despite these applications, significant knowledge gaps persist regarding this compound's broader utility. The structure-activity relationship (SAR) of modifications to its styryl linker region remains underexplored, particularly regarding how electronic perturbations influence FXR binding kinetics. Additionally, while the compound serves as an intermediate for probe development, its direct pharmacological profile remains uncharacterized. Fundamental questions exist about its intrinsic efficacy as an FXR agonist, antagonist, or selective modulator—properties that could expand its applications beyond chemical biology tools. The extent to which the methyl ester modification affects coregulator recruitment profiles compared to carboxylate-containing analogs also warrants investigation, as this could influence functional selectivity in gene regulation [6].
A critical research gap involves optimizing the linker region between the core structure and fluorophore attachments to minimize steric interference with FXR's binding pocket while maintaining probe functionality. Molecular dynamics simulations suggest the linker must navigate a solvent-accessible channel formed by helices 1, 6, and 7 in FXR's LBD, requiring precise length and flexibility parameters. Current limitations in predicting these parameters necessitate empirical optimization, slowing probe development. Furthermore, the compound's potential to yield subtype-selective FXR modulators through targeted structural modifications represents an underexplored research avenue with significant therapeutic implications for metabolic disorders [6].
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1